molecular formula C7H6FNO3 B8190918 6-Fluoro-2-methoxynicotinic acid

6-Fluoro-2-methoxynicotinic acid

Cat. No.: B8190918
M. Wt: 171.13 g/mol
InChI Key: YYIAQQLWQVFRFI-UHFFFAOYSA-N
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Description

6-Fluoro-2-methoxynicotinic acid is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol It is a derivative of nicotinic acid, featuring a fluorine atom at the 6th position and a methoxy group at the 2nd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-methoxynicotinic acid typically involves the introduction of the fluorine and methoxy groups onto the nicotinic acid scaffold. One common method includes the fluorination of 2-methoxynicotinic acid using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available nicotinic acid derivatives. The process includes steps such as halogenation, methoxylation, and subsequent purification to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Fluoro-2-methoxynicotinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-fluoro-2-methoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxy group contributes to the compound’s overall stability and bioavailability . These interactions can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 6-Fluoro-2-methylnicotinic acid
  • 6-Fluoro-2-hydroxynicotinic acid
  • 6-Fluoro-2-aminonicotinic acid

Uniqueness: 6-Fluoro-2-methoxynicotinic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the methoxy group improves its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

6-fluoro-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIAQQLWQVFRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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